Cas no 68047-06-3 (4-Hydroxytamoxifen)

4-Hydroxytamoxifen 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxytamoxifen
- (Z)-4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
- (Z)-4-Hydroxy Tamoxifen
- trans-4-Hydroxytamoxifen
- (Z)-4-OHT
- (Z)-4-Hydroxytamoxifen
- Afimoxifene
- Hydroxytamoxifen
- 4-Monohydroxytamoxifen
- Tamogel
- Ici 79280
- (E/Z)-4-Hydroxytamoxifen
- 4-OH-TAM
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- Z-4-hydroxytamoxifen
- ICI 79,280
- TAMOXIFEN, 4-HYDROXY-, (Z)-
- (E/Z)-4-Hydroxy Tamoxifen
- MLS000069742
- C26H29NO2
- 95K54647BZ
- SMR000058939
- 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl
- SR-01000759243
- R-LIPOIC ACID POTASSIUM COMPUND
- Tamogel (TN)
- Opera_ID_600
- BRD-K04210847-001-01-1
- D06551
- 4-Hydroxytamoxifen (E) and (Z) isomers (50:50)
- DTXSID7022384
- CS-0003592
- Tox21_200943
- trans-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- CAS-68047-06-3
- UNII-17197F0KYM
- 4-OHT
- Afimoxifene [USAN:INN]
- (Z)-4-Hydroxytamoxifen (Z-4-OHT)
- 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- DTXCID802384
- NCGC00164399-02
- Afimoxifene (USAN/INN)
- NCGC00258497-01
- SCHEMBL9189
- MS-26417
- (Z)-4-Hydroxytamoxifen, >=98% Z isomer
- BRN 4910749
- AKOS016010361
- C05011
- MFCD00278780
- UNII-95K54647BZ
- BIDD:ER0193
- s8956
- 68392-35-8
- EX-A4661
- NCGC00164399-01
- HB6040
- Q4689254
- AFIMOXIFENE, Z-ISOMER
- NS00068435
- BIDD:PXR0104
- 1077-29-8
- MFCD00468090
- HMS2231F20
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
- 4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer)
- HB6095
- 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
- 65213-48-1
- ICI-79280
- HB2508
- Phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
- SR-01000759243-5
- HY-16950A
- MLS001077346
- A904472
- SR-01000759243-3
- CHEBI:44616
- 4-[(1z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
- HSCI1_000353
- BDBM20608
- 68047-06-3
- cid_449459
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
- 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-{(1Z)-1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
- CHEMBL489
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
- 4-OH tamoxifen
- 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- DB04468
- (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
- 4-{1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- CCRIS 8580
- 4-Hydroxy Tamoxifen
- 2bj4
- GLXC-26379
- [3H]4-OHT
- 17197F0KYM
- TXUZVZSFRXZGTL-QPLCGJKRSA-N
- DA-60360
- (Z)-Afimoxifene
- 98% pound E pound masculineZ isomers=50:50 pound(c)
- BRD-K04210847-001-21-9
- (Z)-4-hydroxy Tamoxifen?
- 4-{(1Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol
-
- MDL: MFCD00468090
- インチ: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
- InChIKey: TXUZVZSFRXZGTL-QPLCGJKRSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C([H])([H])C([H])([H])[H]
- BRN: 4910749
計算された属性
- せいみつぶんしりょう: 387.219829g/mol
- ひょうめんでんか: 0
- XLogP3: 6.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 8
- どういたいしつりょう: 387.219829g/mol
- 単一同位体質量: 387.219829g/mol
- 水素結合トポロジー分子極性表面積: 32.7Ų
- 重原子数: 29
- 複雑さ: 493
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1005 (rough estimate)
- ゆうかいてん: 105-107°C
- ふってん: 513.45°C (rough estimate)
- フラッシュポイント: 264.9±30.1 °C
- 屈折率: 1.6000 (estimate)
- ようかいど: 95% ethanol: 20 mg/mL
- あんていせい: Stable. Store cool. Incompatible with strong oxidizing agents.
- PSA: 32.70000
- LogP: 5.70170
- ようかいせい: 。
4-Hydroxytamoxifen セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H312,H332,H361
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 63-20/21/22
- セキュリティの説明: S22-S23-S36
- RTECS番号:SL1210000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S22;S23;S36
- リスク用語:R20/21/22; R63
4-Hydroxytamoxifen 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16986-25mg |
(Z)-4-Hydroxytamoxifen |
68047-06-3 | 98% | 25mg |
¥2608.00 | 2023-09-09 | |
TRC | H954725-10mg |
(Z)-4-Hydroxy Tamoxifen |
68047-06-3 | 10mg |
$ 210.00 | 2023-09-07 | ||
Hello Bio | HB2508-25mg |
(Z)-4-Hydroxytamoxifen (Z-4-OHT) |
68047-06-3 | >98% | 25mg |
£214 | 2023-05-25 | |
Ambeed | A309666-10mg |
(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol |
68047-06-3 | 99% | 10mg |
$180.0 | 2025-02-19 | |
Ambeed | A309666-25mg |
(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol |
68047-06-3 | 99% | 25mg |
$304.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811270-25mg |
4-Hydroxytamoxifen |
68047-06-3 | 97% | 25mg |
¥1,100.00 | 2022-10-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4420-50 mg |
(Z)-4-hydroxy Tamoxifen |
68047-06-3 | 99.37% | 50mg |
¥3720.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811270-bulk |
4-Hydroxytamoxifen |
68047-06-3 | 97% | bulk |
¥POA | 2022-10-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002404-5mg |
4-Hydroxytamoxifen |
68047-06-3 | 97% | 5mg |
¥317 | 2024-05-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4420-5 mg |
(Z)-4-hydroxy Tamoxifen |
68047-06-3 | 99.37% | 5mg |
¥613.00 | 2022-03-01 |
4-Hydroxytamoxifen 関連文献
-
M. B. Brown,J. N. Miller,D. P. Riley,N. J. Seare,Martin J. Bloxham,Steve J. Hill,Paul J. Worsfold,J. E. Manns,S. Hanks,J. E. Brown,J. A. Double Anal. Proc. 1993 30 157
-
Shuho Tanimoto,Daisuke Takahashi,Kazunobu Toshima Chem. Commun. 2012 48 7659
-
Estelle Marchal,Carlotta Figliola,Alison Thompson Org. Biomol. Chem. 2017 15 5410
-
Yasunori Kawagoshi,Yukiko Tsukagoshi,Isao Fukunaga J. Environ. Monit. 2002 4 1040
-
M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026
-
Kazunobu Toshima Mol. BioSyst. 2013 9 834
-
Amneh Shtaiwi,Rohana Adnan,Melati Khairuddean,Shafi Ullah Khan RSC Adv. 2019 9 35401
-
Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
-
Kana Tsumura,Akane Suzuki,Takeo Tsuzuki,Shuho Tanimoto,Hajime Kaneko,Shuichi Matsumura,Masaya Imoto,Kazuo Umezawa,Daisuke Takahashi,Kazunobu Toshima Org. Biomol. Chem. 2011 9 6357
-
Yasunori Kawagoshi,Yukiko Tsukagoshi,Isao Fukunaga J. Environ. Monit. 2002 4 1040
4-Hydroxytamoxifenに関する追加情報
4-Hydroxytamoxifen: A Comprehensive Overview
4-Hydroxytamoxifen, also known by its CAS number 68047-06-3, is a derivative of tamoxifen, a well-known anti-estrogenic compound widely used in the treatment of breast cancer. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In recent years, advancements in research have shed new light on its mechanisms of action, bioavailability, and efficacy in various disease models.
The chemical structure of 4-Hydroxytamoxifen plays a pivotal role in its biological activity. It is characterized by a triphenylethylene backbone, which is a common feature among anti-estrogenic agents. The hydroxyl group at the 4-position of the benzene ring introduces additional functional complexity, enhancing its ability to interact with estrogen receptors (ERs). This structural modification not only improves receptor binding affinity but also influences the compound's pharmacokinetic profile, making it a promising candidate for targeted therapies.
Recent studies have explored the role of 4-Hydroxytamoxifen in hormone receptor-positive breast cancer. Researchers have demonstrated that this compound exhibits potent anti-proliferative effects on cancer cells by modulating ER signaling pathways. Unlike tamoxifen, which requires metabolic activation to exert its effects, 4-Hydroxytamoxifen is already in its active form, thereby potentially reducing inter-individual variability in treatment response. This characteristic makes it an attractive option for personalized medicine approaches.
In addition to its anti-cancer properties, 4-Hydroxytamoxifen has shown promise in other therapeutic areas. Preclinical studies suggest that it may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation pathways could pave the way for novel applications in central nervous system disorders.
The bioavailability and pharmacokinetics of 4-Hydroxytamoxifen have been extensively studied to optimize its therapeutic potential. Research indicates that it exhibits favorable absorption profiles and moderate plasma protein binding, which enhances its ability to reach target tissues effectively. Furthermore, its metabolism is primarily mediated by cytochrome P450 enzymes, with minimal risk of drug-drug interactions compared to other anti-estrogens.
Recent clinical trials have focused on evaluating the safety and efficacy of 4-Hydroxytamoxifen in advanced breast cancer patients. Preliminary results demonstrate encouraging tumor response rates and manageable side effect profiles. These findings underscore the potential of this compound as a next-generation anti-estrogenic agent with improved therapeutic indices.
In conclusion, 4-Hydroxytamoxifen, with its unique chemical structure and diverse biological activities, represents a significant advancement in the field of anti-estrogenic therapies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a key player in the development of innovative cancer treatments.
68047-06-3 (4-Hydroxytamoxifen) 関連製品
- 68392-35-8(Afimoxifene)
- 129-03-3(Cyproheptadine)
- 10540-29-1(Tamoxifen)
- 3739-67-1(Bisphenol a bisallylether)
- 110025-28-0(N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture))
- 13002-65-8((E)-Tamoxifen)
- 65213-48-1((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)
- 157698-32-3(Tamoxifen-d)
- 15917-50-7(Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))
- 82413-20-5(Droloxifene)

